molecular formula C18H16ClN3O4S B6494851 5-chloro-2-methoxy-N-[3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]benzene-1-sulfonamide CAS No. 899974-19-7

5-chloro-2-methoxy-N-[3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]benzene-1-sulfonamide

Cat. No.: B6494851
CAS No.: 899974-19-7
M. Wt: 405.9 g/mol
InChI Key: QXFFFVFIOKNSNM-UHFFFAOYSA-N
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Description

This compound features a benzene sulfonamide core substituted with a chloro group at position 5, a methoxy group at position 2, and an N-linked phenyl group at position 3 of a 1-methyl-6-oxopyridazinone heterocycle . The pyridazinone moiety introduces a polar, hydrogen-bond-accepting motif, while the sulfonamide group is a common pharmacophore in enzyme inhibitors (e.g., carbonic anhydrase inhibitors). The chloro and methoxy substituents likely enhance lipophilicity and electronic interactions, influencing target binding and pharmacokinetics.

Properties

IUPAC Name

5-chloro-2-methoxy-N-[3-(1-methyl-6-oxopyridazin-3-yl)phenyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O4S/c1-22-18(23)9-7-15(20-22)12-4-3-5-14(10-12)21-27(24,25)17-11-13(19)6-8-16(17)26-2/h3-11,21H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXFFFVFIOKNSNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table compares the target compound with structurally related analogs from recent literature (see and 3 ):

Compound Molecular Formula Key Features Substituents Molecular Weight (g/mol)
Target Compound C19H17ClN3O4S (est.) Benzene sulfonamide, pyridazinone, N-linked phenyl Cl, OCH3 ~438.87
1227209-48-4
(N-(3-(5-((1,5-Dimethyl-1H-Pyrazol-3-yl)Amino)-6-Oxo-1,6-Dihydropyridazin-3-yl)-6-Fluoro-2-Methylphenyl)-6-Fluoro-1-Benzothiophene-2-Carboxamide)
C25H20F2N4O2S (est.) Pyridazinone, benzothiophene carboxamide F, CH3 ~486.51
1571028-37-9
(4-(3-(1-{[3-(2-Methoxyethoxy)Phenyl]Methyl}-6-Oxo-1,6-Dihydropyridin-3-yl)-1,2,4-Oxadiazol-5-yl)-N-Methylbenzene-1-Sulfonamide)
C25H25N5O6S (est.) Sulfonamide, oxadiazole, pyridinone, methoxyethoxy side chain OCH2CH2OCH3, CH3 ~547.56

Key Observations:

Core Heterocycles: The pyridazinone in the target compound (vs. The oxadiazole in 1571028-37-9 introduces a rigid, planar structure that may improve target selectivity compared to the pyridazinone-based analogs .

Substituent Effects :

  • Halogen Differences : The target’s chloro group offers moderate electronegativity and lipophilicity, whereas fluorine in 1227209-48-4 increases polarity and metabolic stability .
  • Solubility Modifiers : The methoxyethoxy side chain in 1571028-37-9 likely enhances aqueous solubility compared to the target’s methoxy group .

Pharmacophore Variations: The sulfonamide in the target and 1571028-37-9 contrasts with the carboxamide in 1227209-48-4, altering hydrogen-bond donor/acceptor capacity and binding pocket compatibility .

Research Implications and Limitations

  • Synthesis Challenges: The pyridazinone and sulfonamide moieties in the target compound may require multi-step coupling reactions, similar to methods used for 1571028-37-9 .

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